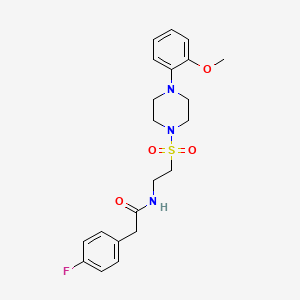
2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various receptors, potential therapeutic effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a 4-fluorophenyl group, a piperazine moiety, and an acetamide functional group, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with serotonin (5-HT) receptors and dopamine (D2) receptors. Studies have shown that compounds with similar piperazine structures often exhibit antipsychotic properties by antagonizing these receptors.
Receptor Interaction
- 5-HT2A Receptor : The compound demonstrates significant binding affinity to the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders.
- Dopamine D2 Receptor : Interaction with the D2 receptor suggests potential antipsychotic effects, as many antipsychotic drugs target this receptor to mitigate symptoms of schizophrenia and other psychiatric conditions.
Antipsychotic Properties
Research involving various animal models has indicated that compounds similar to This compound exhibit antipsychotic effects. For instance, a study evaluated a series of arylpiperazines for their ability to induce catalepsy, a common measure of antipsychotic activity. The results showed variable efficacy, with some compounds significantly reducing cataleptic behavior, indicating potential for clinical application in treating psychosis .
Antidepressant Activity
In addition to antipsychotic effects, there is emerging evidence suggesting that this compound may also have antidepressant properties. A study highlighted the modulation of serotonin levels in animal models treated with similar piperazine derivatives, which could translate into mood-enhancing effects .
Case Studies
- Animal Model Study : In a controlled study involving rodents, administration of the compound resulted in decreased anxiety-like behaviors in the elevated plus maze test. This suggests anxiolytic properties alongside its antipsychotic effects.
- Human Cell Line Testing : In vitro studies using human embryonic kidney (HEK293) cells revealed that the compound exhibited low cytotoxicity, making it a candidate for further development in therapeutic applications without significant adverse effects .
Data Summary Table
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-29-20-5-3-2-4-19(20)24-11-13-25(14-12-24)30(27,28)15-10-23-21(26)16-17-6-8-18(22)9-7-17/h2-9H,10-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAPCVMXDQLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














